3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
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Overview
Description
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a carboxylic acid group at the 7th position and a methyl group at the 3rd position.
Mechanism of Action
Target of Action
Triazole compounds, which include this compound, are known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Triazole compounds are known to bind in the biological system, indicating a potential for interaction with its targets .
Result of Action
Triazole compounds are known to exhibit a range of biological activities, suggesting that this compound may have similar effects .
Biochemical Analysis
Biochemical Properties
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can interact with nucleic acids, potentially affecting gene expression and protein synthesis .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating these pathways, the compound can induce cell death in cancer cells while promoting the survival of healthy cells. Furthermore, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of specific enzymes, such as kinases and proteases, which play critical roles in cell signaling and metabolism. The compound binds to the active sites of these enzymes, preventing their normal function. Additionally, it can activate certain pathways by binding to receptors on the cell surface, leading to downstream effects on gene expression and cellular activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and promoting tissue repair. At higher doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress. These threshold effects highlight the importance of careful dosage regulation in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities, some of which may contribute to the overall effects of the compound. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the citric acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and can bind to proteins that facilitate its distribution to different cellular compartments. The compound’s localization within cells can affect its activity, with higher concentrations in certain areas leading to more pronounced effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its function. It has been found to accumulate in the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression. Additionally, it can localize to the mitochondria, affecting cellular energy production and apoptosis. Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylpyridine with formic acid and sodium nitrite, followed by cyclization to form the triazole ring . The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylate derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
- 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylic acid
- 3-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid
Uniqueness
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both a triazole and pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-9-10-7-4-6(8(12)13)2-3-11(5)7/h2-4H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTDMISXTWJATE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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